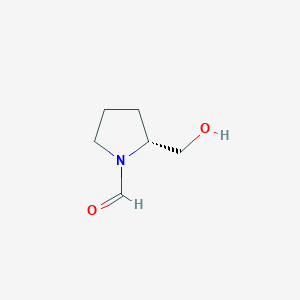
(R)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxymethyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor. This method allows for precise control of reaction conditions, leading to high yields of either mono- or dialkoxylated products .
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves optimizing reaction conditions to ensure high yield and purity. The use of flow chemistry systems and electrochemical microreactors is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid.
Reduction: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Produces various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1-carbaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-Methylpyrrolidine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of a chiral center, a hydroxymethyl group, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m1/s1 |
InChI Key |
MIUQKALRYUVKGS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C=O)CO |
Canonical SMILES |
C1CC(N(C1)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



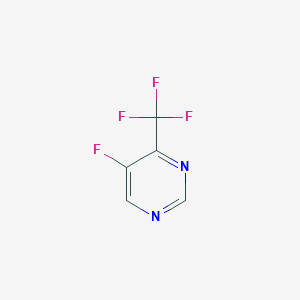

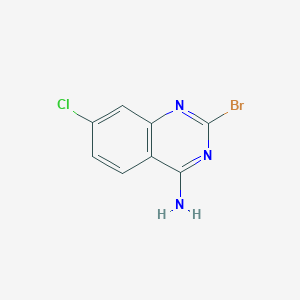
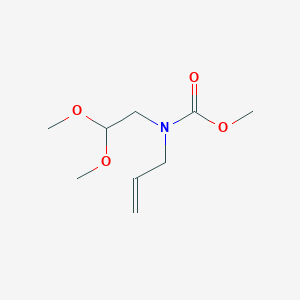
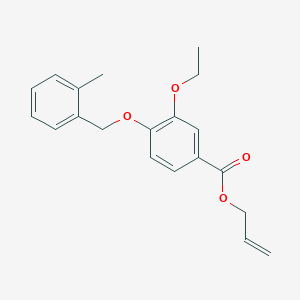
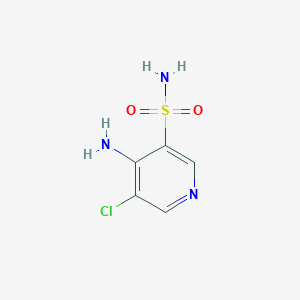
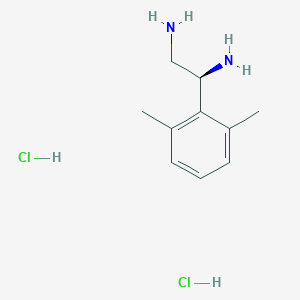
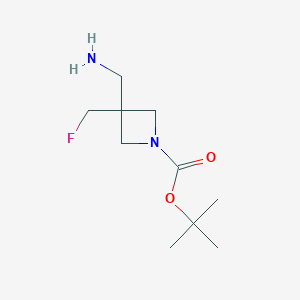
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
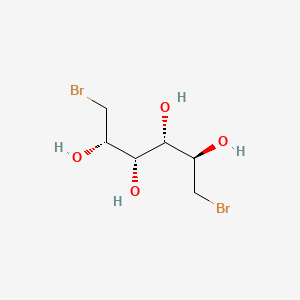
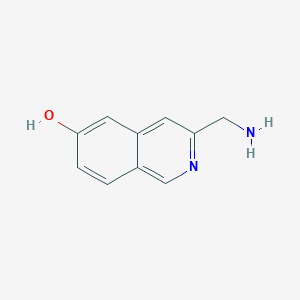

![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
